

2-Amino-3-bromobenzonitrile mass spectrometry data

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Compound of Interest

Compound Name: 2-Amino-3-bromobenzonitrile

Cat. No.: B168645

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An In-depth Technical Guide to the Mass Spectrometry of **2-Amino-3-bromobenzonitrile**

Introduction

2-Amino-3-bromobenzonitrile is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. A thorough understanding of its analytical characteristics is paramount for researchers in chemical synthesis, quality control, and drug development. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of such molecules. This guide provides a detailed exploration of the mass spectrometric behavior of **2-Amino-3-bromobenzonitrile**, focusing on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. It is designed to offer field-proven insights and practical protocols for scientists and professionals, ensuring technical accuracy and reliable data interpretation.

Molecular and Isotopic Profile

The interpretation of the mass spectrum of **2-Amino-3-bromobenzonitrile** is fundamentally governed by its elemental composition and, most critically, the isotopic distribution of bromine. Bromine naturally exists as two stable isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.[1] This results in a characteristic "doublet" peak pattern for any bromine-containing fragment, where the peaks are separated by 2 m/z units and have nearly equal intensities.[2] This isotopic signature is a definitive marker for the presence of a single bromine atom in an ion.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrN ₂	[3]
Average Molecular Weight	197.03 g/mol	[3]
Monoisotopic Mass	195.96361 Da	[3]
⁷⁹ Br Isotope Mass	195.96361 Da	Calculated
⁸¹ Br Isotope Mass	197.96156 Da	Calculated

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4][5] This provides a detailed "fingerprint" of the molecule's structure.

Principle of EI-MS

In the EI source, vaporized analyte molecules are bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, forming a high-energy molecular ion (M^{•+}). The excess energy in the molecular ion causes it to undergo a series of predictable bond cleavages, generating a pattern of fragment ions that are characteristic of the original structure.[6]

Analysis of the EI Mass Spectrum

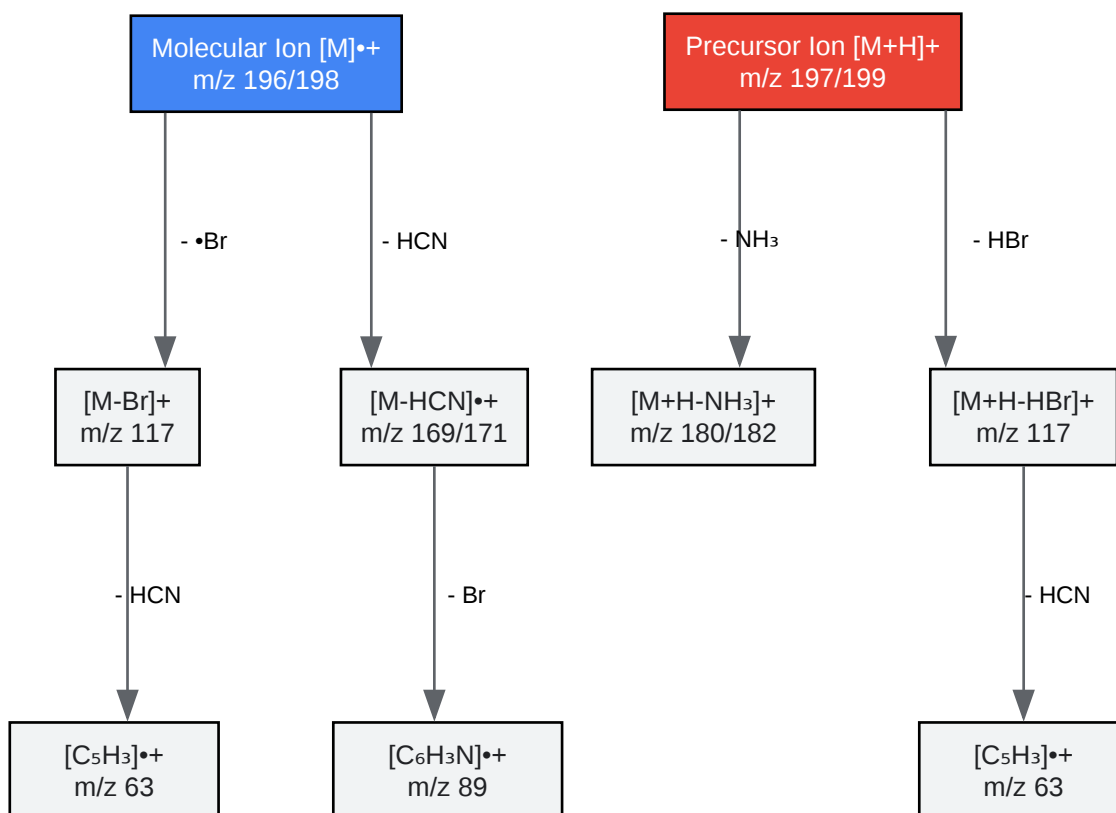
The EI mass spectrum of **2-Amino-3-bromobenzonitrile** will be defined by its prominent molecular ion doublet and a series of fragment ions resulting from the cleavage of its functional groups.

1. Molecular Ion (M^{•+}) Region: The most immediate identifier is the molecular ion region. Due to the bromine isotopes, a pair of peaks of nearly equal intensity will be observed at m/z 196 (C₇H₅⁷⁹BrN₂^{•+}) and m/z 198 (C₇H₅⁸¹BrN₂^{•+}). The presence of an odd number of nitrogen atoms (two in this case) results in an even nominal mass for the molecular ion, consistent with the Nitrogen Rule.[6]

2. Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are initiated by the functional groups: the bromo, amino, and nitrile substituents on the aromatic ring.

- Loss of a Bromine Radical ($\bullet\text{Br}$): This is a very common fragmentation for organobromine compounds.^[7] The cleavage of the C-Br bond results in a fragment ion at m/z 117.
 - $[\text{C}_7\text{H}_5\text{BrN}_2]^{\bullet+} \rightarrow [\text{C}_7\text{H}_5\text{N}_2]^+ + \bullet\text{Br}$
- Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a neutral molecule of HCN (27 Da), a characteristic fragmentation for aromatic nitriles.^[8]
 - $[\text{C}_7\text{H}_5\text{BrN}_2]^{\bullet+} \rightarrow [\text{C}_6\text{H}_4\text{BrN}]^{\bullet+} + \text{HCN}$ (Peaks at m/z 169/171)
- Loss of the Amino Group: Fragmentation can occur via the loss of components of the amino group.
 - Loss of $\bullet\text{NH}_2$ (16 Da) leads to an ion at m/z 180/182.
 - Loss of H_2CN (28 Da) is also possible, leading to an ion at m/z 168/170.

The following diagram illustrates the predicted primary fragmentation pathways under electron ionization.



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